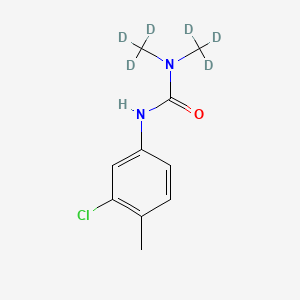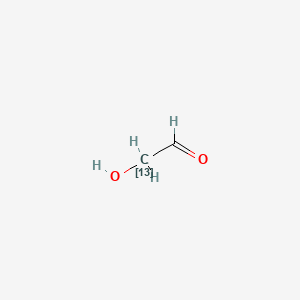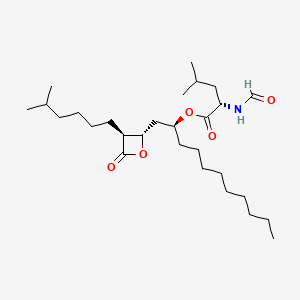
D-マンノース-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-3-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .
Synthesis Analysis
D-Mannose can be produced from biomass raw materials such as coffee grounds, konjac flour, acai berry, etc . A new method for the synthesis of the title [1-13C]-labeled compounds via the corresponding olefin compounds, which are in turn derived from d-mannitol or l-arabinose by efficient introduction of 13C, by the Wittig reaction using Ph3P13CH3I and n-BuLi, is described .Molecular Structure Analysis
The molecular formula of D-Mannose-3-13C is C6H12O6 . It has a molecular weight of 181.15 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 R )-2,3,4,5,6-pentahydroxy (3 13 C)hexanal .Chemical Reactions Analysis
D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . It is the C-2 epimer of glucose and a component of a variety of polysaccharides in plants .Physical and Chemical Properties Analysis
D-Mannose-3-13C has a topological polar surface area of 118 Ų . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 .科学的研究の応用
尿路感染症(UTI)の予防
D-マンノースは、UTI予防における役割について広く研究されています。 これは、大腸菌が尿路壁に付着するのを阻害すると考えられており、その結果、UTIのリスクと再発を軽減します . 臨床試験では、特に再発性感染のある女性において、非抗生物質予防薬としての有効性が検討されています .
椎間板変性症(IVDD)の治療
最近の研究では、D-マンノースがIVDDの治療に治療効果の可能性があることが示されています。 これは、グルタミン代謝に影響を与え、ミトゲン活性化プロテインキナーゼ(MAPK)経路を抑制することにより、抗異化作用を発揮すると考えられ、椎間板の変性を軽減する可能性があります .
糖質生物学における代謝標識
D-マンノース-13C-2は、糖タンパク質や糖脂質を研究するための代謝標識に使用されます。この用途は、細胞表面相互作用と健康と疾患における糖複合体の役割を理解するために不可欠です。 安定同位体標識により、NMR分光法などの技術を用いた詳細な構造および機能分析が可能になります .
細菌付着に関する研究
この化合物は、宿主細胞への細菌付着のメカニズムを調査するために使用されます。E. coliのFimHレクチンをD-マンノースでブロックすることにより、研究者は、新しい抗菌戦略の開発に不可欠な細菌コロニー形成の予防を研究することができます .
栄養補助食品と機能性食品
D-マンノースは、尿路の健康のための栄養補助食品として販売されています。 代謝における役割と、果物に含まれる天然成分であることから、尿路の健康と全体的な健康を改善することを目的とした機能性食品の候補となっています .
分析化学と品質管理
分析化学では、this compoundは、特に医薬品や栄養補助食品の品質管理において、分析方法の正確性と精密度を確保するための基準物質として役立ちます .
作用機序
Target of Action
D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of D-Mannose-13C-2 are specific proteins that undergo glycosylation, a process where a carbohydrate like D-Mannose-13C-2 is covalently attached .
Mode of Action
D-Mannose-13C-2 interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .
Biochemical Pathways
D-Mannose-13C-2 is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of D-Mannose-13C-2 involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of D-Mannose-13C-2, as it competes with glucose for the same transporter and hexokinase .
Result of Action
The molecular and cellular effects of D-Mannose-13C-2’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, D-Mannose-13C-2 can influence various cellular processes, including protein function and cellular signaling .
Action Environment
The action, efficacy, and stability of D-Mannose-13C-2 can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of D-Mannose-13C-2 due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of D-Mannose-13C-2 .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .
Cellular Effects
D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, D-Mannose-13C-2 can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .
In terms of gene expression, D-Mannose-13C-2 can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .
Molecular Mechanism
At the molecular level, D-Mannose-13C-2 exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .
D-Mannose-13C-2 can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Mannose-13C-2 can change over time due to its stability and degradation. Studies have shown that D-Mannose-13C-2 is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .
Long-term studies have demonstrated that D-Mannose-13C-2 can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .
特性
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UDMYWQARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)


